molecular formula C13H10N2 B12963094 1H-Indole, 3-(3-pyridinyl)-

1H-Indole, 3-(3-pyridinyl)-

Cat. No.: B12963094
M. Wt: 194.23 g/mol
InChI Key: VTCSOKNICUBHAL-UHFFFAOYSA-N
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Description

1H-Indole, 3-(3-pyridinyl)- is a specialized organic compound with the molecular formula C13H10N2 and a molecular weight of 194.23 g/mol . Its structure is characterized by an indole moiety linked at the 3-position to a pyridinyl group, specifically a pyridin-3-yl ring . This molecular architecture classifies it as an indole-pyridine hybrid, a scaffold of significant interest in medicinal chemistry and materials science due to its potential for diverse molecular interactions. The compound is assigned CAS Registry Number 132456-17-8 . As a research chemical, 1H-Indole, 3-(3-pyridinyl)- serves as a valuable building block for the synthesis of more complex molecules. Researchers utilize it as a precursor in heterocyclic chemistry and pharmaceutical research, where the indole and pyridine structures are common pharmacophores. Its applications are strictly for laboratory research and development purposes. This product is labeled with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle with appropriate precautions, including the use of personal protective equipment and refer to the Safety Data Sheet for detailed handling and disposal information. This product is intended for research use only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

3-pyridin-3-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-6-13-11(5-1)12(9-15-13)10-4-3-7-14-8-10/h1-9,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCSOKNICUBHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1h Indole, 3 3 Pyridinyl and Analogues

Established Organic Synthesis Routes

Established methods for the synthesis of 1H-Indole, 3-(3-pyridinyl)- and its derivatives often involve either sequential, multi-step approaches or more convergent one-pot strategies. These routes provide access to the core scaffold and allow for the introduction of various substituents.

Multi-Step Synthetic Approaches Utilizing Indole (B1671886) and Pyridine (B92270) Precursors

Multi-step syntheses offer a high degree of control over the final product, allowing for the careful construction of the target molecule from simpler indole and pyridine starting materials. A common strategy involves the formylation of an indole precursor, followed by reaction with a suitable pyridine derivative. For instance, the Vilsmeier-Haack reaction can be used to introduce a formyl group at the C-3 position of the indole ring. orgsyn.org This can then be followed by condensation and cyclization reactions to build the pyridine ring.

Another classic multi-step approach is the Fischer indole synthesis, which can be adapted to produce 3-substituted indoles. mdpi.com This method involves the reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde bearing a pyridine moiety under acidic conditions. mdpi.com The choice of acid catalyst is crucial and can include Brønsted acids like HCl and H₂SO₄, or Lewis acids such as boron trifluoride and zinc chloride. mdpi.com

A notable multi-step synthesis involves the preparation of 1H-indole-3-carboxylic acid pyridine-3-ylamides. nih.gov This synthesis highlights the step-wise construction of a complex molecule by first preparing the individual heterocyclic carboxylic acid and amine components, followed by their coupling. nih.gov

Reaction Precursors Key Reagents/Conditions Product Type
Vilsmeier-Haack FormylationIndoleDMF, POCl₃3-Formylindole
Fischer Indole SynthesisPhenylhydrazine, Pyridyl ketone/aldehydeAcid catalyst (e.g., HCl, H₂SO₄, ZnCl₂)3-(Pyridinyl)-1H-indole
Amide Coupling1H-Indole-3-carboxylic acid, Pyridin-3-amineCoupling agents (e.g., DCC, EDC)1H-Indole-3-carboxylic acid pyridine-3-ylamide

One-Pot Multi-Component Reaction Strategies

One-pot multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules like indolyl-pyridines from simple starting materials in a single synthetic operation. nih.govnih.gov These reactions often involve the combination of an indole derivative, an aldehyde, and a source of ammonia (B1221849) or an amine. nih.gov

For example, a one-pot reaction of 3-cyanoacetyl indole, an aromatic aldehyde, and ethyl acetoacetate (B1235776) in the presence of InCl₃/NH₄OAc under microwave irradiation can afford highly functionalized 3-(dihydropyridinyl)indole derivatives. nih.gov Similarly, a three-component reaction of an aldehyde, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole can yield 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles. mdpi.com

The Ugi multicomponent reaction followed by an acid-induced cyclization represents another innovative two-step, one-pot approach to synthesize indole-2-amides from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides without the need for a metal catalyst. rug.nl

Reaction Type Components Catalyst/Conditions Product
Microwave-assisted MCR3-Cyanoacetyl indole, Aromatic aldehyde, Ethyl acetoacetateInCl₃/NH₄OAc, Microwave3-(Dihydropyridinyl)indole derivatives
Tetrazolopyrimidine SynthesisAldehyde, 1H-Tetrazole-5-amine, 3-Cyanoacetyl indoleTriethylamine, DMF, 120°C7-Substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile
Ugi/CyclizationAniline, Glyoxal dimethyl acetal, Formic acid, IsocyanideAcid-induced cyclizationIndole-2-amides

Claisen-Schmidt Condensation and Related Indolyl-Pyridinyl Propenone Synthesis

The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is particularly useful for synthesizing α,β-unsaturated carbonyl compounds. wikipedia.orgnumberanalytics.com This reaction involves the condensation of an aldehyde or ketone with an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen, typically in the presence of a base. wikipedia.orgslideshare.net

In the context of indolyl-pyridinyl synthesis, the Claisen-Schmidt condensation can be employed to react a substituted indole-3-carboxaldehyde (B46971) with a pyridyl ketone, or vice versa, to produce indolyl-pyridinyl propenones. These propenones are versatile intermediates that can be further modified to generate a variety of heterocyclic systems. For instance, an efficient synthesis of pyridinyl analogues of dibenzylideneacetone (B150790) (pyr-dba) has been developed through the condensation of substituted nicotinaldehyde and acetone (B3395972) using K₂CO₃ in a toluene-EtOH-H₂O solvent system. rsc.org

Reactant 1 Reactant 2 Base/Solvent Product
Indole-3-carboxaldehydePyridyl ketoneNaOH or KOH / EthanolIndolyl-pyridinyl propenone
Substituted NicotinaldehydeAcetoneK₂CO₃ / Toluene-EtOH-H₂OPyridinyl dibenzylideneacetone analogue
BenzaldehydeAcetoneSodium hydroxide (B78521)Benzylideneacetone

Targeted Synthesis of Functionalized Derivatives

The targeted synthesis of functionalized derivatives of 1H-Indole, 3-(3-pyridinyl)- allows for the exploration of structure-activity relationships and the development of novel compounds with specific properties. These methods often focus on introducing a variety of functional groups onto the indole or pyridine rings.

Preparation of Novel Substituted Pyridine Derivatives from Indole Precursors

Innovative synthetic strategies have been developed to construct substituted pyridine rings directly from indole precursors. One such method involves the ring cleavage of N-substituted 3-formyl (aza)indoles. nih.gov This approach allows for the synthesis of ortho-substituted meta-aminoaryl-conjugated pyridines by reacting the indole derivative with β-ketoesters, sulfones, or phosphonates. nih.gov This methodology provides access to diversely substituted pyridine analogues that are not easily accessible through conventional methods. nih.gov

Another approach utilizes heterocyclic aryne intermediates. Silyltriflate precursors to 'pyridynes' can be generated and subsequently trapped with various nucleophiles or cycloaddition partners to create highly substituted pyridine derivatives. sigmaaldrich.com This method is advantageous as it allows for the generation of a library of products from a common precursor under mild conditions. sigmaaldrich.com Furthermore, an electrochemical method for single-carbon insertion into pyrrole (B145914) derivatives to yield polysubstituted pyridines has also been reported. acs.org

Starting Material Key Reagents Reaction Type Product
N-Substituted 3-formyl (aza)indolesβ-Ketoesters/sulfones/phosphonatesRing cleavageo-Substituted m-aminoaryl-conjugated pyridines
Silyltriflate pyridyne precursorsNucleophiles, Dienes, AzidesAryne trapping, CycloadditionHighly substituted pyridines
Pyrrole derivativesDiazo compoundsElectrochemical ring expansionPolysubstituted pyridines

Synthesis of Indole Analogues Incorporating Pyridine, Pyridopyrimidine, and Pyranonaphthyridine Systems

The synthesis of more complex indole analogues involves the fusion of the indole nucleus with other heterocyclic systems like pyridine, pyridopyrimidine, and pyranonaphthyridine. These fused systems are of interest due to their potential biological activities.

The synthesis of such compounds can be achieved through multi-step sequences. For example, starting from 3-(5-Chloro-2-phenyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one, a series of reactions can lead to the formation of indolyl-pyridine derivatives containing thiazolidinone and azetidinone moieties. researchgate.net Another strategy involves the condensation of 2-(2,3,6,9-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)acetonitrile with 4-substituted-benzaldehydes to form intermediates that can be further cyclized to create pyridopyrimidine, pyrazolopyridine, and pyranonaphthyridine derivatives linked to an indole core. researchgate.net

The synthesis of pyridopyrimidine derivatives can also be achieved by reacting 2-amino-6-(4-methoxyphenyl)-4-(4-(substituted) phenyl)nicotinonitrile with N,N-dimethyl-N-' substituted phenyl formimidamide or phenyl isothiocyanate. nih.gov

Indole Precursor Reaction Partner(s) Resulting Heterocyclic System
3-(5-Chloro-2-phenyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one2-Amino-4-(5-chloro-2-phenyl-1H-indol-3-yl)-1,2-dihydro-6-phenylpyridine-3-carbonitrile, Thioglycolic acidIndolyl-pyridine with thiazolidinone
2-(2,3,6,9-Tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)acetonitrile4-Substituted-benzaldehydesPyridopyrimidine, Pyrazolopyridine, Pyranonaphthyridine fused systems
2-Amino-6-(4-methoxyphenyl)-4-(4-(substituted) phenyl)nicotinonitrileN,N-Dimethyl-N-' substituted phenyl formimidamidePyridopyrimidine derivatives

Radiosynthesis for Positron Emission Tomography (PET) Tracers

The development of PET tracers based on the 1H-Indole, 3-(3-pyridinyl)- scaffold is driven by the need to non-invasively study biological pathways in vivo. A significant application is in the imaging of the kynurenine (B1673888) pathway, where the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) are crucial. These enzymes are involved in immune modulation and are considered important targets in cancer immunotherapy. researchgate.netnih.gov PET tracers that can effectively target this pathway could serve as valuable biomarkers for various diseases, including cancer. nih.gov

Previous attempts to develop PET tracers for TDO and IDO have faced challenges such as complex multi-step syntheses with low yields or in vivo defluorination of the tracer. nih.gov To address these issues, researchers have focused on developing more robust radiolabeling methods for stable and effective tracers.

One such tracer is 6-[¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indole ([¹⁸F]4), an analogue of the parent compound, which has shown high in vitro affinity for TDO. researchgate.netnih.gov Its development represents a significant step forward, offering a potential tool for the in vivo detection of pathologies associated with the kynurenine pathway. nih.gov Small animal PET/CT imaging studies with this tracer in mice have shown rapid uptake in the brain and heart, with no evidence of defluorination in vivo, as indicated by the lack of [¹⁸F]fluoride accumulation in bone. researchgate.netnih.gov

Copper-Mediated Nucleophilic Fluorination for Radiolabeling

A key innovation in the synthesis of radiolabeled indole derivatives like 6-[¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indole is the use of copper-mediated nucleophilic fluorination. researchgate.netnih.gov This method is a powerful strategy for labeling aromatic compounds with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]F⁻), especially for arenes that are not suitable for traditional aromatic nucleophilic substitution (SₙAr) reactions. nih.gov

The process typically involves the reaction of readily available, shelf-stable precursors, such as pinacol-derived aryl boronic esters (arylBPin), with [¹⁸F]KF. nih.gov The reaction is facilitated by a copper catalyst, for instance, [Cu(OTf)₂(py)₄] (where OTf is trifluoromethanesulfonate (B1224126) and py is pyridine). nih.gov This technique is notable for its tolerance of a wide range of functional groups on both electron-rich and electron-poor aromatic rings. nih.gov

In the specific, fully automated radiosynthesis of 6-[¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indole, a copper-mediated nucleophilic ¹⁸F-fluorination was employed. researchgate.netnih.gov The process yielded the final tracer with the following characteristics:

ParameterValueReference
Radiochemical Yield (non-corrected) 5% to 6% researchgate.netnih.gov
Radiochemical Purity >99% researchgate.netnih.gov
Total Synthesis Time 4 hours researchgate.netnih.gov

This method represents a practical and automatable route to producing [¹⁸F]-labeled indole-based radiopharmaceuticals, overcoming previous synthetic hurdles and providing tracers with good stability and imaging properties. researchgate.netnih.gov

Advanced Synthetic Techniques and Reaction Conditions

Beyond radiolabeling, the fundamental construction of the 3-(pyridinyl)-1H-indole framework benefits from advanced synthetic techniques that allow for the efficient assembly of complex molecular architectures. These methods often involve sequential, one-pot reactions that build the desired heterocyclic system from simpler starting materials.

Sequential Reactions Involving Indole-3-carbaldehyde

A notable advanced technique for synthesizing derivatives of 1H-Indole, 3-(3-pyridinyl)- involves sequential reactions starting from indole-3-carbaldehyde . This aldehyde is a versatile precursor whose carbonyl group readily participates in carbon-carbon and carbon-nitrogen bond-forming reactions. researchgate.net

One such sequence demonstrates the construction of a functionalized pyridine ring at the C3 position of the indole. A sequential reaction of indole-3-carbaldehyde with cyanothioacetamide and potassium hydroxide (KOH) leads to the formation of an intermediate potassium thiolate salt: potassium 6-amino-4-(1H-indol-3-yl)-3,5-dicyanopyridine-2-thiolate. researchgate.net

This multi-step, one-pot process efficiently constructs a highly functionalized pyridine ring attached to the indole core. The resulting thiolate intermediate is a versatile building block that can be further modified, for example, through S-alkylation, to generate a wide array of 3-(pyridin-4-yl)-1H-indole and related thieno[2,3-b]pyridine (B153569) derivatives. researchgate.net This highlights the utility of indole-3-carbaldehyde as a starting point for complex heterocyclic synthesis.

Reactant 1Reactant 2ReagentProductReference
Indole-3-carbaldehydeCyanothioacetamideKOHPotassium 6-amino-4-(1H-indol-3-yl)-3,5-dicyanopyridine-2-thiolate researchgate.net

Computational and Theoretical Investigations of 1h Indole, 3 3 Pyridinyl Systems

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For indole (B1671886) derivatives, DFT calculations have been employed to determine optimized geometries, electronic characteristics, and potential reactive sites.

Optimization of Molecular Geometry and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. The process of geometry optimization involves finding the minimum energy structure on the potential energy surface. For derivatives of 1H-indole, the planarity between the indole and the substituted ring is a key geometric parameter. For instance, in 1H-Indole-3-carbaldehyde, the dihedral angle between the benzene (B151609) and pyrrole (B145914) rings is calculated to be 3.98 (12)°. researchgate.net

Conformational analysis, which explores the different spatial arrangements of a molecule due to rotation around single bonds, is also a critical aspect. In the case of 1H-Indole, 3-(3-pyridinyl)-, the rotation around the C-C bond connecting the indole and pyridine (B92270) rings would lead to different conformers with varying energies. Theoretical studies on similar bi-heterocyclic systems have shown that identifying the most stable conformer is essential for understanding the molecule's properties and interactions. For example, in a study of Ni(II)-tetra(4-bromo-2,6-difluorophenyl) porphyrin, two polymorphic forms with planar and nonplanar geometries were identified, with the planar form being energetically more stable by 16.5 kcal mol−1. acs.org This energy difference highlights the importance of conformational preferences.

Analysis of Electronic Properties (HOMO-LUMO Energy Gaps and Charge Transfer)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's reactivity, stability, and electronic transitions. ossila.comschrodinger.com

A smaller HOMO-LUMO gap generally implies higher reactivity and the possibility of charge transfer within the molecule. ripublication.com DFT calculations are widely used to compute these orbital energies and the resulting gap. For various heterocyclic compounds, this analysis has been pivotal in explaining their electronic characteristics. For instance, in a study of 5-aryl-3-(napth-2-yl)-1H-pyrazole, the calculated HOMO-LUMO gap was used to confirm charge transfer within the molecule. ripublication.com The distribution of HOMO and LUMO across the molecular structure indicates the regions most likely to be involved in electron donation and acceptance, respectively.

Calculated Electronic Properties of a Representative Heterocyclic System.
CompoundEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (eV)
Compound P4--0.10667

Note: The data in the table is for a representative compound, 5-aryl-3-(napth-2-yl)-1H-pyrazole (P4), to illustrate the concept of HOMO-LUMO gap calculations. ripublication.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.delibretexts.org The MEP surface displays regions of different electrostatic potential, typically color-coded to indicate electron-rich (negative potential, often red or yellow) and electron-poor (positive potential, often blue) areas. researchgate.net

The negative regions are susceptible to electrophilic attack, while the positive regions are prone to nucleophilic attack. researchgate.net For indole derivatives, MEP analysis can identify the most likely sites for chemical reactions. For example, in flavone (B191248) derivatives, MEP maps have been used to relate the negative potential regions to their biological activity. nih.gov The MEP is calculated from the total electron density and provides a good guide to the molecule's reactivity. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis for Inter- and Intra-molecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. q-chem.com It examines the interactions between filled (donor) and vacant (acceptor) orbitals, which are crucial for understanding hyperconjugative interactions and charge delocalization, contributing to molecular stability.

The NBO method partitions the electron density into contributions from individual atoms, lone pairs, and bonds, offering a clear chemical picture of the molecule's electronic structure. q-chem.com This analysis can quantify the stabilization energy associated with donor-acceptor interactions, providing insights into the strength of intramolecular charge transfer. For indole derivatives, NBO analysis can elucidate the electronic interactions between the indole ring and its substituents, which can influence their chemical behavior.

Vibrational Dynamics and Spectroscopic Simulations

Computational methods, particularly DFT, are widely used to simulate the vibrational spectra (infrared and Raman) of molecules. researchgate.net These simulations provide theoretical frequencies and intensities of vibrational modes, which can be compared with experimental data to aid in the assignment of spectral bands. researchgate.net The analysis of vibrational dynamics offers a deeper understanding of the molecule's structural and bonding characteristics. nih.gov

For complex molecules like 1H-Indole, 3-(3-pyridinyl)-, theoretical vibrational analysis can help to identify characteristic stretching, bending, and torsional modes associated with the indole and pyridine rings and the linkage between them. A good agreement between calculated and experimental spectra validates the accuracy of the computed molecular geometry and electronic structure.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies encompass a range of computational techniques used to investigate the behavior of molecules over time. These methods can provide insights into the dynamic properties and intermolecular interactions of compounds like 1H-Indole, 3-(3-pyridinyl)-.

Molecular docking is a prominent molecular modeling technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com This is particularly relevant in medicinal chemistry for understanding how a ligand might interact with a biological target. Studies on indole-pyridine conjugates have utilized molecular modeling to understand their biological activities. nih.gov Furthermore, molecular dynamics (MD) simulations can be employed to study the stability of protein-ligand complexes over time, providing a more dynamic picture of the interactions. mdpi.com

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in structure-based drug design, allowing researchers to predict the binding affinity and interaction patterns of a ligand within the active site of a target protein.

Derivatives of the 1H-Indole, 3-(3-pyridinyl)- scaffold have been extensively studied as inhibitors for a variety of protein targets, particularly kinases, which play a crucial role in cancer progression. For instance, a systematic optimization campaign focused on 1-methyl-3-(pyridin-3-yl)-1H-indole derivatives successfully identified potent and selective inhibitors of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), a significant target in oncology. nih.gov This research aimed to improve upon an earlier indole-based inhibitor by modifying the scaffold to enhance selectivity and optimize pharmacokinetic profiles, culminating in a lead candidate with exceptional ROR1 inhibitory potency. nih.gov

Docking studies on related structures have also shown promise. A closely related imine derivative, (1H-indol-3-ylmethylene)-pyridin-3-yl-amine (1HIPA), was evaluated as a potential multi-targeted inhibitor for non-small cell lung cancer and breast cancer. physchemres.org The study performed molecular docking against several key protein targets, revealing moderate to strong binding affinities. physchemres.org Similarly, N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles were identified as potential kinase inhibitors through docking calculations with EGFR and VEGFR-2, showing a preferential activity against the VEGFR-2 tyrosine kinase. nih.gov Further demonstrating the scaffold's versatility, derivatives such as 5-(pyridin-3-yl)-1H-indole-4,7-diones have been designed and evaluated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an important enzyme in tumor immune escape. nih.gov

The binding affinities from the docking of the analog (1H-indol-3-ylmethylene)-pyridin-3-yl-amine (1HIPA) against various cancer-related protein targets are summarized below.

Table 1: Molecular Docking Results for (1H-indol-3-ylmethylene)-pyridin-3-yl-amine (1HIPA) with Various Protein Targets. physchemres.org

Protein TargetPDB IDAssociated CancerBinding Affinity (kcal/mol)
VEGFR26XVKLung Cancer-9.1
EGFR Kinase1M17Lung Cancer-7.6
Progesterone (B1679170) Receptor1A28Breast Cancer-8.1
EGFR/WT2J6MLung Cancer-7.3
Progesterone Receptor4OARBreast Cancer-7.4
EGFR/T790M5XGMLung Cancer-6.1

These studies collectively highlight the potential of the 1H-Indole, 3-(3-pyridinyl)- core structure to effectively bind to a range of biologically important targets, validating its use as a privileged scaffold in drug discovery.

Molecular Dynamics Simulations for Dynamic Interactions and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. This technique is crucial for assessing the stability of the predicted binding pose and understanding the nuanced, time-dependent interactions that govern molecular recognition. nih.govvensel.org

MD simulations of indole derivatives docked into their target proteins have provided critical insights. For example, simulations of indole derivatives in complex with M. tuberculosis DNA gyrase B (GyrB) suggested that specific hydrogen bond interactions with the Asp79 residue are crucial for maintaining high-affinity binding and inhibitory activity. nih.gov In another study, a 100-nanosecond MD simulation of a thiazolo[3,2-a]pyridine derivative targeting the α-amylase enzyme was performed. nih.gov The analysis of the simulation trajectory, including the root-mean-square deviation (RMSD) of the ligand and the root-mean-square fluctuation (RMSF) of the protein residues, confirmed the stability of the ligand-protein complex. The ligand's RMSD remained stable after an initial 25 ns, indicating it had found a stable conformation within the binding pocket. nih.gov

Key analyses in MD simulations include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of a protein or ligand from a reference structure over time, indicating the stability of the complex.

Root-Mean-Square Fluctuation (RMSF): Reveals the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and those that interact with the ligand.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, identifying key persistent interactions. nih.gov

Radius of Gyration (rGyr): Indicates the compactness of the ligand-protein complex during the simulation. nih.gov

Although specific MD simulation studies for the parent 1H-Indole, 3-(3-pyridinyl)- compound are not extensively documented, the application of this method to its close derivatives demonstrates its importance. nih.govnih.gov Such simulations are essential to validate docking results and provide a deeper understanding of the dynamic nature of the molecular interactions that are critical for therapeutic efficacy.

In Silico Screening for Potential Bioactive Candidates

In silico or virtual screening is a computational strategy used in drug discovery to search vast libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach accelerates the discovery of novel drug candidates by computationally filtering large databases to a manageable number of promising compounds for further experimental testing. researchgate.netresearchgate.net

The indole and pyridine scaffolds are frequently employed in virtual screening campaigns. A notable example involved a combined similarity search and molecular docking approach that led to the discovery of compounds with a cyanopyridine scaffold as novel submicromolar inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). tandfonline.comresearchgate.net This successful campaign underscores the utility of screening for pyridine-containing structures to identify potent enzyme inhibitors.

Similarly, ligand-based virtual screening has been applied to identify indole derivatives as potent inhibitors of DNA gyrase ATPase in Mycobacterium tuberculosis. nih.gov In another approach, a machine learning-driven virtual screening platform identified natural products as activators of the SERCA2a protein; subsequent structure-activity relationship (SAR) studies involved synthesizing pyridine analogs to refine activity. acs.org These examples demonstrate that screening libraries rich in indole and pyridine heterocycles is a fruitful strategy for identifying novel bioactive agents against a wide array of diseases. The 1H-Indole, 3-(3-pyridinyl)- framework represents a logical starting point or query structure for such virtual screening efforts aimed at discovering new therapeutic leads.

Theoretical Predictions of Chemical Reactivity and Stability

Theoretical quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal for investigating the intrinsic electronic properties of a molecule, which in turn dictate its chemical reactivity and stability. niscair.res.innih.gov By calculating properties such as molecular geometry, frontier molecular orbitals (FMOs), and electrostatic potential maps, researchers can gain predictive insights into a molecule's behavior.

For a close analog of the target compound, (1H-indol-3-ylmethylene)-pyridin-3-yl-amine (1HIPA), DFT was used to optimize the molecular geometry before it was used in docking studies. physchemres.org This optimization ensures that the ligand conformation is energetically favorable. Subsequent calculations of electronic properties and reactivity descriptors help to understand its potential for interaction. physchemres.org

A key aspect of these theoretical studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govlibretexts.org

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level corresponds to a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

DFT calculations on various pyridine and indole derivatives have consistently been used to determine these parameters. niscair.res.indntb.gov.uaresearchgate.net For example, studies on 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives used the B3LYP/6-31G(d,p) method to calculate the HOMO-LUMO energy gap and other thermodynamic properties. niscair.res.in This information provides a fundamental understanding of the molecule's electronic structure and potential for engaging in charge-transfer interactions with biological targets.

Table 2: Key Quantum Chemical Descriptors and Their Significance

DescriptorDefinitionSignificance in Drug Design
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates the molecule's capacity to donate electrons in a reaction. irjweb.com
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's capacity to accept electrons. irjweb.com
HOMO-LUMO Energy Gap (ΔE)The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO).A smaller gap implies higher chemical reactivity and lower kinetic stability. nih.govlibretexts.org
Molecular Electrostatic Potential (MEP)A 3D map of the electrostatic potential on the electron density surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. nih.gov

These theoretical calculations are invaluable for rationalizing the observed biological activities of 1H-Indole, 3-(3-pyridinyl)- systems and for guiding the design of new analogs with enhanced stability and reactivity profiles tailored for specific therapeutic targets.

Structure Activity Relationship Sar Studies of 1h Indole, 3 3 Pyridinyl Derivatives

Correlative Analysis of Structural Modifications and Biological Efficacy

The biological activity of 1H-Indole, 3-(3-pyridinyl)- derivatives is profoundly influenced by the nature and placement of substituents on both the indole (B1671886) and pyridine (B92270) rings, the architecture of any linking groups, and the compound's stereochemistry.

Impact of Substituent Nature and Position on the Indole Nucleus

The indole nucleus is a "privileged" structural motif in medicinal chemistry, and its substitution pattern is a key determinant of biological activity. impactfactor.orgnih.gov The reactivity of the indole ring, particularly at the C3 position, makes it a focal point for chemical modification. impactfactor.org

Studies on various 3-substituted indoles have shown that even modest structural changes to the indole framework can significantly affect their molecular targets and biological activity. nih.gov For instance, in a series of 3-phenyl-1H-indoles evaluated for antimycobacterial activity, the presence and nature of substituents on the phenyl ring and the indole itself played a crucial role. An unsubstituted 3-phenyl-1H-indole was found to be inactive, while the introduction of a methoxy (B1213986) group at the 4-position of the phenyl ring resulted in a compound with significant inhibitory activity against Mycobacterium tuberculosis. nih.gov This highlights that steric and electronic properties of the substituents are critical. nih.gov

Furthermore, substitutions on the indole nitrogen (N1 position) also modulate activity. For example, in a series of bisindole inhibitors of HIV-1 fusion, substitution at the N1 and N1' positions was explored to enhance interaction with the target protein. nih.gov

The electronic nature of substituents on the indole ring can have a varied impact. In the development of certain enzyme inhibitors, various 2-substituted indoles with different steric and electronic parameters were found to be well-tolerated, suggesting that for some targets, these properties have a lesser effect on the reaction outcome. nih.gov However, for other applications, such as the development of Tropomyosin receptor kinase (TRK) inhibitors, specific substitutions like a carbonitrile at the 3-position of the indole are crucial for potent activity. nih.gov

Table 1: Impact of Indole Nucleus Substitution on Biological Activity

Base Compound Substituent & Position Observed Effect on Biological Activity Target/Application
3-Phenyl-1H-indole 4-methoxy on phenyl ring Increased antimycobacterial activity Mycobacterium tuberculosis
Bisindole Substitution at N1 and N1' Enhanced interaction with target protein HIV-1 fusion inhibition
1H-Indole-3-carbonitrile Carbonitrile at C3 Essential for potent TRK inhibition TRK-dependent cancers

Influence of Pyridine Ring Modifications and Linker Architectures

Modifications to the pyridine ring and the linker connecting it to the indole nucleus are equally critical in determining the biological profile of 1H-Indole, 3-(3-pyridinyl)- derivatives. The pyridine ring's nitrogen atom can act as a hydrogen bond acceptor, influencing how the molecule interacts with its biological target. nih.govresearchgate.net

In the context of neuronal nicotinic receptor agonists, substitutions on the pyridine ring of epibatidine (B1211577) analogues led to significant differences in affinity, efficacy, and potency. nih.gov For example, a fluoro substitution resulted in greater affinity for certain receptor subtypes, while a bromo substitution enhanced potency at others. nih.gov This demonstrates the nuanced effects of altering the electronic properties of the pyridine ring.

The architecture of the linker between the indole and pyridine moieties also plays a vital role. In the design of tubulin polymerization inhibitors, a series of compounds with a dihydroisoxazole (B8533529) linker connecting a pyridinyl group to a triazole showed that this specific linker was crucial for potent anti-cancer activity. nih.govresearchgate.net The linker's flexibility and conformation dictate the spatial orientation of the two aromatic systems, which is often essential for optimal binding to the target.

Furthermore, the presence of a methyl group bridging the 3-position of the indole to the 3-position of a pyridine ring can significantly influence its interaction with biological targets. ontosight.ai The specific arrangement of these rings contributes to the compound's unique chemical and biological properties. ontosight.ai

Effects of Stereochemistry on Biological Activity

Stereochemistry is a pivotal factor in the biological activity of chiral compounds, as different stereoisomers can exhibit vastly different interactions with their biological targets. mdpi.comnih.govresearchgate.net For many biologically active molecules, only one enantiomer or diastereomer is responsible for the desired therapeutic effect.

In the case of 1-methyl-tryptophan, an indole derivative and an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), the D- and L-stereoisomers show cell type-specific variations in their activity. nih.gov This highlights the importance of evaluating individual stereoisomers to identify the more potent and suitable candidate for therapeutic development. nih.gov

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. dovepress.comnih.gov Identifying these key pharmacophoric features is a crucial step in understanding the SAR of a compound series and in designing new, more potent molecules. nih.gov

For derivatives of 1H-Indole, 3-(3-pyridinyl)-, the key pharmacophoric features often include:

A hydrogen bond acceptor: The nitrogen atom in the pyridine ring is a common hydrogen bond acceptor. nih.gov

An aromatic ring: Both the indole and pyridine rings can engage in aromatic or hydrophobic interactions with the target protein. nih.gov

A hydrogen bond donor: The N-H group of the indole ring can act as a hydrogen bond donor. nih.gov

For example, a three-point pharmacophore model for TASK-3 channel blockers identified two hydrogen-bond acceptors and one aromatic ring as essential features. nih.gov Similarly, in the development of inhibitors for other targets, pharmacophore models have been generated that include features like hydrophobic groups, positive charges, and specific geometric arrangements. researchgate.net

Molecular docking studies can further elucidate these interactions by predicting how a molecule binds to the active site of its target. nih.gov For instance, docking studies of pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles as tubulin inhibitors suggested that the trimethoxyphenyl ring occupies the colchicine (B1669291) binding domain of β-tubulin, while the dihydroisoxazole linker extends towards the interface of α,β-tubulin. nih.gov This level of detail is invaluable for understanding the structural basis of activity.

Optimization Strategies Based on SAR for Enhanced Potency and Selectivity

The insights gained from SAR studies provide a rational basis for optimizing lead compounds to enhance their potency and selectivity. nih.gov By systematically modifying a lead scaffold and evaluating the effects of these changes on biological activity, medicinal chemists can iteratively improve the compound's properties. nih.gov

One common optimization strategy is bioisosteric replacement, where a functional group is replaced with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.gov For example, in the development of TRK inhibitors, bioisosteric replacement strategies were employed to develop a highly potent compound. nih.gov

Another strategy involves the targeted modification of specific parts of the molecule to improve interactions with the target or to reduce off-target effects. For instance, in the optimization of an indole-based ROR1 inhibitor, a systematic campaign focusing on the scaffold led to a new series of 1-methyl-3-(pyridin-3-yl)-1H-indole derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

Furthermore, SAR data can be used to develop quantitative structure-activity relationship (QSAR) models. These models mathematically correlate the chemical structure of a series of compounds with their biological activity, allowing for the prediction of the activity of novel, untested compounds. rsc.org

Ultimately, the goal of these optimization strategies is to develop a lead candidate with a desirable balance of properties, including high potency against the intended target, selectivity over other related targets to minimize side effects, and favorable pharmacokinetic properties that allow it to reach its site of action in the body. nih.govnih.gov

Mechanistic Biological Investigations of 1h Indole, 3 3 Pyridinyl and Analogues

Modulation of Cellular Signaling Pathways

Derivatives of 1H-indole have demonstrated significant activity as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2):

Several 1H-indole derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, the formation of new blood vessels. mdpi.comnih.gov This process is critical for tumor growth and metastasis. The inhibitory activity of these compounds is often attributed to their ability to bind to the ATP-binding pocket of the kinase domain of VEGFR-2. sci-hub.ru

Key structural features of these indole-based VEGFR-2 inhibitors often include:

An unsubstituted NH group at the 1-position of the indole (B1671886) ring. mdpi.com

Substitution at the 5-position with a hydrophobic group. mdpi.com

Attachment of the rest of the molecular structure at the 3-position of the indole moiety. mdpi.com

For instance, a novel 1H-indole derivative was designed and shown to have inhibitory potential through molecular docking studies, with its binding confirmed by molecular dynamics simulations. mdpi.com Similarly, 3-(5-thien-3-ylpyridin-3-yl)-1H-indoles have been identified as a novel class of KDR (VEGFR-2) kinase inhibitors. researchgate.net One compound from this series, with a 3-indolyl substituent, showed an IC50 value of 126 nM against the receptor. researchgate.net

Inhibitory Activity of Indole Derivatives against VEGFR-2
Compound TypeTargetReported Activity (IC50)Reference
3-(5-thien-3-ylpyridin-3-yl)-1H-indolesKDR (VEGFR-2)126 nM (for a specific analogue) researchgate.net
Quinoxaline-2(1H)-one derivativesVEGFR-21.09 µM and 1.19 µM (for compounds 16 and 17) nih.gov
Indolinone derivativesVEGFR-20.28 µM (for compound 45) nih.gov
3-Indole acetic acidVEGFR-20.9704 mM nih.gov
3-Indole pyruvic acidVEGFR-21.037 mM nih.gov

Cyclin-Dependent Kinases (CDKs):

Indole derivatives have also been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. nih.gov For example, Indole-3-carbinol (B1674136) (I3C), a naturally occurring indole, has been shown to induce a G1 cell cycle arrest in human breast cancer cells by selectively abolishing the expression of CDK6. nih.gov This effect was observed to be independent of the estrogen receptor signaling pathway. nih.gov More complex indole-containing compounds have also been developed as potent CDK inhibitors. For instance, a series of N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives were designed as potent CDK7 inhibitors. nih.gov Furthermore, oxindole-based derivatives have been synthesized and screened as dual FLT3/CDK2 kinase inhibitors. nih.gov

The PI3K/AKT/mTOR signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. nih.govnih.gov Its aberrant activation is frequently observed in various cancers. nih.gov Indole compounds, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), have been found to modulate this pathway. nih.gov

I3C and its derivatives can inhibit the PI3K/AKT/mTOR pathway, leading to anti-cancer effects. nih.gov For example, a synthetic derivative of I3C, (3-chloroacetyl)-indole (3CAI), was identified as a specific inhibitor of Akt, a central kinase in this pathway. nih.gov The inhibition of Akt by 3CAI subsequently leads to the inhibition of mTOR, effectively shutting down the signaling cascade. nih.gov This pathway's components, including PI3K, Akt, and mTOR, are considered significant targets for therapeutic intervention in cancer. youtube.com

Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation and pain. nih.govnih.gov Certain indole derivatives have been developed as selective inhibitors of COX-2. nih.gov Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs that also inhibit COX-1. nih.gov

A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov One compound from this series, S3, was found to selectively inhibit COX-2 expression, demonstrating its potential as a gastric-sparing anti-inflammatory agent. nih.gov Docking studies revealed that this compound could bind effectively to the COX-2 enzyme. nih.gov Similarly, N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives have shown potential in inhibiting both COX-1 and COX-2. nih.gov

Receptor Ligand Interactions and Functional Modulation

1H-Indole, 3-(3-pyridinyl)- and its analogues exhibit significant interactions with various serotonin (B10506) (5-HT) receptor subtypes, which are implicated in a wide range of physiological and pathological processes, including mood, anxiety, and cognition. wikipedia.orgnih.gov

5-HT1A Receptor:

The 5-HT1A receptor is a key target for anxiolytic and antidepressant medications. nih.govwikipedia.org Certain indole derivatives show high affinity for the 5-HT1A receptor. For example, a series of marine-derived 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamines displayed high nanomolar affinity for several serotonin receptor subtypes, with the highest affinity observed for the 5-HT1A receptor. researchgate.net

5-HT2C Receptor:

The 5-HT2C receptor is involved in regulating mood, appetite, and other behaviors. wikipedia.orgnih.gov Conformationally restricted analogues of indolylureas, specifically tetrahydropyrrolo[2,3-f]indole derivatives, have been synthesized and shown to have high affinity for 5-HT2C receptors. nih.gov One such compound, 5-methyl-1-(3-pyridylcarbamoyl)-1,2,3,5-tetrahydropyrrolo[2,3-f]indole, demonstrated high affinity for both 5-HT2C (pKi = 8.0) and 5-HT2B receptors, with excellent selectivity over 5-HT2A receptors. nih.gov This compound acted as a potent antagonist in functional assays. nih.gov

Binding Affinities of Indole Analogues at Serotonin Receptors
CompoundReceptor SubtypeBinding Affinity (pKi or pA2)Functional ActivityReference
5-methyl-1-(3-pyridylcarbamoyl)-1,2,3,5-tetrahydropyrrolo[2,3-f]indole5-HT2CpKi = 8.0Antagonist (pKB = 8.8) nih.gov
5-methyl-1-(3-pyridylcarbamoyl)-1,2,3,5-tetrahydropyrrolo[2,3-f]indole5-HT2BpA2 = 8.5Antagonist nih.gov
Marine-derived 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamines5-HT1AHigh nanomolar affinityNot specified researchgate.net

Partial agonism at the dopamine (B1211576) D2 receptor is a key mechanism of action for a new generation of atypical antipsychotic drugs. nih.govmedizinonline.com This mechanism allows for the modulation of dopamine activity, acting as an antagonist in brain regions with excessive dopamine (as seen in positive symptoms of schizophrenia) and as an agonist where dopamine activity is low (implicated in negative and cognitive symptoms). medizinonline.com

A series of 3-[[(4-aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles have been characterized as dopamine D2 partial agonists. acs.org One compound in this series, trans-2-[[4-(1H-3-indolyl)cyclohexyl]ethyl]-4-(2-pyridinyl)piperazine, demonstrated potent partial agonism at the D2 receptor in vitro. acs.org This compound was also shown to decrease dopamine synthesis and release in vivo, consistent with presynaptic D2 receptor activation. acs.org This profile suggests potential utility as an antipsychotic agent. acs.org

Nuclear Receptor Interactions (e.g., Estrogen Receptor-alpha, Progesterone (B1679170) Receptor)

The interaction of indole derivatives with nuclear receptors, particularly the estrogen receptor-alpha (ERα), has been a subject of investigation, primarily focusing on the anticancer properties of these compounds. Indole-3-carbinol (I3C), a natural compound found in cruciferous vegetables, and its dimer 3,3'-diindolylmethane (DIM), have been shown to modulate ERα signaling. nih.govnih.gov

In human breast cancer cells (MCF-7), I3C has been identified as a negative regulator of ERα signaling. nih.gov Treatment with I3C significantly represses 17β-estradiol (E2)-activated ERα signaling in a dose-dependent manner. nih.gov This inhibitory effect is associated with the downregulation of estrogen-responsive genes like pS2 and cathepsin-D, and the upregulation of the tumor suppressor gene BRCA1. nih.gov These actions are observed at concentrations that are not toxic to the cells, suggesting a specific modulatory role. nih.gov

Further studies have revealed that the antitumor effects of I3C in MCF-7 cells may be linked to its ability to decrease the expression of ERα mRNA. nih.gov The dimeric form, DIM, is significantly more potent in reducing ERα mRNA levels compared to I3C. nih.gov This effect is thought to be mediated through the aryl hydrocarbon receptor (AhR), for which DIM is a preferred ligand. nih.gov The binding of AhR ligands can lead to the inhibition of nuclear ERα transcription. nih.gov The interaction between ERα and the 14-3-3 protein, stabilized by compounds like fusicoccin, presents a potential drug target interface. This stabilization can reduce estradiol-stimulated ERα dimerization, inhibit its interaction with chromatin, and consequently decrease downstream gene expression and cell proliferation. researchgate.net

It is important to note that the relationship between indole derivatives and ERα can be complex. While some studies highlight their inhibitory effects, the broader context of their interaction with other signaling pathways, such as the aryl hydrocarbon receptor (AHR) pathway, indicates a differential regulation of ERα activity. mdpi.com

There is currently limited specific information available in the provided search results regarding the direct interaction of 1H-Indole, 3-(3-pyridinyl)- with the progesterone receptor.

ROR1 Receptor Inhibition

The Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) has emerged as a significant therapeutic target in oncology due to its role in cancer cell survival, proliferation, and metastasis. nih.govnih.govfrontiersin.org ROR1 is typically expressed during embryonic development and is downregulated in most normal adult tissues, but it becomes re-expressed in various malignancies, including chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and non-small cell lung cancer (NSCLC). nih.govki.senih.gov

Recent research has focused on developing small-molecule inhibitors of ROR1, with indole-based scaffolds showing particular promise. nih.gov An initial indole-based ROR1 inhibitor, LDR102, demonstrated antitumor efficacy but also showed off-target activity against other kinases and had suboptimal pharmacokinetic properties. nih.gov

To address these limitations, a systematic optimization of the LDR102 scaffold was undertaken, leading to the development of a series of 1-methyl-3-(pyridin-3-yl)-1H-indole derivatives. nih.gov This effort resulted in the identification of a lead compound, designated as compound 24d (also known as ROR1-IN-3), which exhibits exceptional potency in inhibiting ROR1 with an IC50 of 17.6 nM. nih.govmedchemexpress.com This compound demonstrates high selectivity, robust antitumor activity both in laboratory settings and in living organisms, and an improved pharmacokinetic profile. nih.govmedchemexpress.com

Mechanistically, inhibition of ROR1 by these small molecules has been shown to induce apoptosis in cancer cells. ki.semedchemexpress.comacs.org For instance, the ROR1 inhibitor KAN0441571C, a second-generation inhibitor, effectively induces apoptosis in ibrutinib-resistant CLL cells. nih.govki.se Furthermore, ROR1 inhibitors can dephosphorylate the ROR1 protein and impact downstream signaling pathways, including the AKT/mTOR and NF-κB pathways. frontiersin.orgmedchemexpress.com The combination of ROR1 inhibitors with other targeted therapies, such as the Bcl-2 inhibitor venetoclax (B612062) or the BTK inhibitor ibrutinib, has shown synergistic or additive effects in inducing apoptosis in various cancer cell lines. nih.govki.se

CompoundDescriptionIC50 (ROR1)Key FindingsReference
LDR102Initial indole-based ROR1 inhibitorNot specifiedPromising antitumor efficacy but with off-target effects and suboptimal pharmacokinetics. nih.gov
Compound 24d (ROR1-IN-3)1-methyl-3-(pyridin-3-yl)-1H-indole derivative17.6 nMHighly potent and selective ROR1 inhibitor with robust in vitro and in vivo antitumor activity. Induces apoptosis and inhibits downstream signaling. nih.govmedchemexpress.com
KAN0441571CSecond-generation small molecule ROR1 inhibitorNot specifiedInduces significant apoptosis in ibrutinib-resistant CLL cells. Shows synergistic effects with other targeted therapies. nih.govki.se
Compound 19hNovel ROR1 inhibitorBinds ROR1 with a KD of 0.10 μMExhibits antitumor activity in lung and breast cancer cell lines (IC50: 0.36–1.37 μM) and induces apoptosis. acs.org

Enzymatic Target Inhibition Beyond Receptors

Tryptophan Dioxygenase (TDO) and Indoleamine Dioxygenase (IDO) Inhibition

The enzymes Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO1) are key regulators of tryptophan metabolism, converting tryptophan to kynurenine (B1673888). frontiersin.orgnih.gov This metabolic pathway is a critical mechanism of immune tolerance, and its upregulation in the tumor microenvironment can lead to tumor immune escape. acs.orgnih.gov Consequently, inhibiting TDO and IDO1 has become a significant strategy in cancer immunotherapy. nih.govnih.gov

A variety of indole derivatives have been investigated as inhibitors of these enzymes. acs.orgnih.gov Specifically, 3-(2-(pyridyl)ethenyl)indoles have been the subject of structure-activity relationship studies for their TDO inhibitory potential. acs.org One such compound, (E)-3-[2-(4'-pyridyl)-vinyl]-1H-indole (540C91), has been identified as a selective and potent inhibitor of hepatic TDO. nih.gov

Furthermore, research into 5-(pyridin-3-yl)-1H-indole-4,7-diones has shown this scaffold to be a promising basis for developing IDO1 inhibitors, with many compounds exhibiting moderate inhibitory activity at the micromolar level. nih.gov Enzyme kinetics studies suggest that these compounds may act as reversible competitive inhibitors of IDO1. nih.gov

The development of dual IDO1/TDO inhibitors is also an active area of research, as some tumors may utilize TDO to create an immunosuppressive environment. nih.govnih.gov Indoximod, for instance, is an inhibitor of both IDO and TDO. nih.gov The inhibition of TDO has been shown to increase the effectiveness of immune checkpoint inhibitors like anti-CTLA4 and anti-PD1 in preclinical models. nih.gov

Compound/ScaffoldTarget Enzyme(s)Key FindingsReference
3-(2-(Pyridyl)ethenyl)indolesTDOStructure-activity relationship studies have been conducted to evaluate TDO inhibitory potency. acs.org
(E)-3-[2-(4'-pyridyl)-vinyl]-1H-indole (540C91)TDOA selective and potent inhibitor of hepatic TDO. nih.gov
5-(pyridin-3-yl)-1H-indole-4,7-dionesIDO1A promising scaffold for reversible competitive IDO1 inhibitors with moderate potency. nih.gov
IndoximodIDO/TDOActs as a dual inhibitor, potentially restoring mTOR signaling. nih.gov

Interaction with Bacterial Regulator Proteins (e.g., PqsR)

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation, making it an attractive target for antimicrobial therapies. nih.gov The Pseudomonas Quorum Sensing Receptor (PqsR) is a key transcriptional regulator in Pseudomonas aeruginosa that controls the production of multiple virulence factors. researchgate.net

Recent studies have identified 3-(2-isocyanobenzyl)-1H-indole derivatives as novel quorum sensing inhibitors (QSIs). nih.gov These compounds have been shown to inhibit QS, biofilm formation, and the production of pyocyanin (B1662382), a key virulence factor in P. aeruginosa. nih.gov One of the most promising candidates from this series, 3-(2-isocyano-6-methylbenzyl)-1H-indole (IMBI, derivative 32), demonstrated significant inhibition of biofilm formation and pyocyanin production. nih.gov

Mechanistically, these indole derivatives appear to antagonize PqsR. Molecular docking and dynamics simulations suggest that they can bind to PqsR, thereby downregulating the expression of QS-related genes. nih.gov This interference with the PqsR signaling pathway leads to a reduction in virulence and can enhance the susceptibility of the bacteria to conventional antibiotics. nih.govresearchgate.net The development of such anti-virulence agents represents an innovative strategy to combat infections caused by drug-resistant pathogens. nih.gov Other PqsR inhibitors that have reached preclinical development include the benzamide-benzimidazole hybrid M64 and the indole-naphthalene compound SPR00305. researchgate.net

Induction of Non-Apoptotic Cell Death Pathways

While many anticancer agents work by inducing apoptosis, cancer cells can develop resistance to this form of cell death. oaepublish.com This has led to growing interest in compounds that can trigger non-apoptotic cell death pathways. oaepublish.comnih.gov

One such pathway is methuosis, a caspase-independent form of cell death characterized by the massive accumulation of macropinosome-derived vacuoles, leading to cell detachment and rupture. nih.gov A chalcone-like compound containing an indole moiety, 3-(2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MIPP), has been shown to induce methuosis in glioblastoma and other cancer cells. nih.gov

Structure-activity relationship studies have led to the development of more potent derivatives, such as 3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), which can induce methuosis at low micromolar concentrations. nih.gov Significantly, MOMIPP is effective in reducing the viability of cancer cells that are resistant to conventional chemotherapies like temozolomide (B1682018) and doxorubicin. nih.gov This suggests that inducing methuosis could be a valuable strategy for treating cancers that have become resistant to apoptosis-inducing drugs. nih.gov

Indole derivatives, in general, are known for their ability to induce cell death in cancer cells. nih.gov While apoptosis is a common mechanism, the ability of certain indole compounds to trigger non-apoptotic pathways like methuosis highlights their pleiotropic nature and potential to overcome drug resistance. nih.govnih.gov The induction of other non-apoptotic cell death forms like ferroptosis, necroptosis, and pyroptosis by natural compounds is also an active area of cancer research. oaepublish.com

Methuosis Induction and Vacuole Formation Mechanisms

Methuosis is a distinct form of non-apoptotic programmed cell death characterized by the accumulation of large, phase-lucent cytoplasmic vacuoles derived from macropinosomes. nih.gov Investigations into indole-based chalcones, such as 3-(2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MIPP) and its more potent 5-methoxy analogue (MOMIPP), have been pivotal in elucidating this pathway. nih.gov

These compounds induce significant vacuolization in various cancer cell lines. nih.gov The process begins with the abnormal fusion of peripheral macropinosomes and clathrin-independent endosomes, which is distinct from the vesicle swelling seen in vacuolization induced by organic amines. nih.gov Further studies on analogues like 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide (compound 12A) have shown that vacuole formation is both time- and dose-dependent. nih.gov In HeLa cells treated with compound 12A, small vesicles appear within an hour, which then accumulate, fuse, and form larger, more numerous vacuoles over a 24-hour period. nih.gov

Crucially, the vacuoles induced by these indole analogues are not autophagic in nature. nih.gov Experiments using autophagy inhibitors (3-methyladenine) and activators (rapamycin) did not affect the vacuolization process induced by compound 12A, confirming that the vacuoles are not autophagosomes. nih.gov Instead, evidence suggests the vacuoles originate from macropinosomes and may also involve the endoplasmic reticulum (ER), accompanied by ER stress. nih.gov

The exquisite structural specificity required for this activity suggests an interaction with specific protein targets. nih.gov For instance, moving the nitrogen in the pyridinyl ring from the para to the meta position completely abolishes the vacuolization and cytotoxic effects. nih.gov Subsequent research successfully identified the primary molecular target for the methuosis-inducing activity of indolyl-pyridinyl-propenones like MOMIPP as PIKFYVE, a class III phosphoinositide (PI) kinase. acs.orgnih.gov The inhibition of PIKFYVE's kinase activity is directly responsible for the observed cellular vacuolization. acs.orgnih.gov MOMIPP was found to bind strongly and specifically to PIKFYVE, with a binding constant (Kd) of 5.3 nM. acs.org

Structure-activity relationship (SAR) studies have further defined the chemical features necessary for inducing methuosis, vacuolization without cell death, or microtubule disruption. acs.org The binding and inhibitory action of these analogues against PIKFYVE directly correlates with their ability to induce cellular vacuolization, a key feature of methuosis. acs.org In addition to targeting PIKFYVE, the MAPK/JNK signaling pathway has also been identified as being involved in methuotic cell death induced by these compounds. nih.govnih.gov

Table 1: Structure-Activity Relationship (SAR) of MOMIPP Analogues on PIKFYVE Inhibition and Cellular Vacuolization acs.org
CompoundChemical Structure Modifications (from MOMIPP)PIKFYVE Binding (Kd, nM)Cellular Phenotype
MOMIPP (1a)Baseline (5-methoxy, 2-methyl on indole)5.3Methuosis (Vacuolization and Cell Death)
Compound 1bRemoval of 2-methyl group15,000No Vacuolization
Compound 2aReplacement of 5-methoxy with 5-fluoro14,000No Vacuolization
Compound 2bReplacement of 5-methoxy with 5-H (no substituent)16Methuosis (Vacuolization and Cell Death)
Compound 3aReplacement of 2-methyl with 2-ethyl>15,000Microtubule Disruption

Microtubule Dynamics Disruption

While some 1H-Indole, 3-(3-pyridinyl)- analogues induce methuosis, others from the same chemical family can disrupt microtubule dynamics, a well-established anticancer mechanism. acs.org Microtubules are essential cytoskeletal polymers involved in cell division, structure, and transport; their disruption triggers cell cycle arrest and apoptosis. nih.gov

Structure-activity relationship studies of indolyl-pyridinyl-propenones revealed that specific chemical modifications could switch the cellular phenotype from methuosis induction to microtubule disruption. acs.org For example, replacing the 2-methyl group on the indole ring of MOMIPP with a 2-ethyl group resulted in a compound that no longer caused vacuolization but instead led to microtubule disruption and subsequent apoptosis. acs.org This highlights how subtle structural changes can profoundly alter the compound's molecular target and biological outcome.

Other research into related indole structures further supports the role of this scaffold in targeting microtubules. Novel indololatonduine derivatives, which are structurally complex indoles, have demonstrated potent microtubule-destabilizing properties, in some cases exceeding the activity of the well-known agent colchicine (B1669291). nih.govnih.govacs.org Similarly, studies on other 3-substituted indoles found that different analogues could induce distinct cell cycle arrests; for example, one compound caused a G1 arrest while a closely related analogue caused a G2 arrest, the latter being a characteristic effect of microtubule-targeting agents like Taxol. nih.gov An indole-rich tripodal molecule was also designed to act as a microtubule inhibitor by binding to tubulin and preventing its polymerization. researchgate.net These findings collectively underscore the potential of the indole framework, including pyridinyl-substituted variants, to serve as a basis for developing potent microtubule-disrupting agents.

Molecular Basis of Anti-inflammatory and Antimicrobial Action

Anti-inflammatory Mechanisms

Derivatives of 1H-Indole, 3-(3-pyridinyl)- have shown significant promise as anti-inflammatory agents, acting through various molecular pathways. Studies have demonstrated that N-pyridinyl-indole-3-(alkyl)carboxamides possess moderate to high anti-inflammatory activity. nih.gov The molecular basis for this activity is linked to the inhibition of key inflammatory mediators. For instance, certain indole derivatives have been identified as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. nih.gov

Another important mechanism involves the aryl hydrocarbon receptor (AhR), a ligand-inducible transcription factor. amegroups.org Indole-3-pyruvic acid (IPA), a metabolite of tryptophan, has been shown to alleviate inflammation in a model of rheumatoid arthritis by acting as an AhR ligand. amegroups.org Activation of AhR leads to a decrease in the pro-inflammatory cytokine IL-17 and an increase in the anti-inflammatory cytokine IL-10. amegroups.org

Furthermore, indole derivatives can modulate the NF-κB signaling pathway. Indole-3-acetic acid (IAA) has been observed to mitigate the lipopolysaccharide (LPS)-induced nuclear translocation of the NF-κB p65 subunit, a critical step in the activation of inflammatory gene expression. nih.gov IAA also upregulates the expression of the anti-inflammatory and antioxidant enzyme heme oxygenase-1 (HO-1). nih.gov The anti-inflammatory effects of IAA on the expression of cytokines like IL-1β and IL-6 were found to be dependent on its induction of HO-1. nih.gov

Table 2: Anti-inflammatory Mechanisms of Indole Derivatives
Compound/ClassMolecular Target/PathwayObserved EffectReference
N-substituted Indole DerivativesCyclooxygenase-2 (COX-2)Inhibition of enzyme activity nih.gov
Indole-3-pyruvic acid (IPA)Aryl Hydrocarbon Receptor (AhR)Activation of AhR, decreased IL-17, increased IL-10 amegroups.org
Indole-3-acetic acid (IAA)NF-κB and Heme Oxygenase-1 (HO-1)Inhibition of NF-κB p65 translocation; induction of HO-1 nih.gov
N-pyridinyl-indole-3-(alkyl)carboxamidesGeneral InflammationInhibition of carrageenin-induced rat paw oedema nih.gov

Antimicrobial Mechanisms

The indole nucleus is a core component of many compounds exhibiting broad-spectrum antimicrobial activity. researchgate.netjournal-jop.org The mechanisms of action are varied, though membrane disruption is a recurring theme. Indole derivatives containing pyridinium (B92312) moieties have demonstrated potent antibacterial activity against plant pathogens like Xanthomonas oryzae, where they interfere with the pathogen's physiological processes. nih.gov

Against human pathogens, indole-based compounds are also effective. Indole-3-carboxamido-polyamine conjugates have been shown to disrupt the bacterial membrane of both Gram-positive (Staphylococcus aureus, including MRSA) and Gram-negative (Pseudomonas aeruginosa) bacteria. nih.gov Similarly, naturally derived alkyl pyridinol compounds achieve their bactericidal effect against S. aureus by causing deformation and disruption of the cell membrane. mdpi.com

Another identified mechanism involves the inhibition of bacterial metabolic pathways. A synthetic indole derivative, SMJ-2, was found to be effective against multidrug-resistant Gram-positive bacteria by inhibiting respiratory metabolism and disrupting the membrane potential. nih.gov Specifically, SMJ-2 interferes with the mevalonate (B85504) pathway, which blocks the synthesis of staphyloxanthin, a bacterial antioxidant. This leads to an accumulation of reactive oxygen species (ROS), ultimately causing bacterial cell death. nih.gov Other studies have reported that pyridine-indole hybrids show good activity against Mycobacterium tuberculosis. mdpi.com This diverse range of mechanisms highlights the versatility of the indole-pyridinyle scaffold in the development of new antimicrobial agents.

Preclinical Evaluation of 1h Indole, 3 3 Pyridinyl in Disease Models

In Vitro Cellular Assays for Antiproliferative and Cytotoxic Activity

The potential of 1H-Indole, 3-(3-pyridinyl)- and its analogs as anticancer agents has been explored through a variety of in vitro cellular assays. These studies aim to determine the compound's ability to inhibit the growth of cancer cells and induce cell death.

The antiproliferative activity of derivatives of 1H-Indole, 3-(3-pyridinyl)- has been assessed against a panel of human cancer cell lines, revealing a broad spectrum of activity. For instance, a series of 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-ones, which are derivatives, were tested against breast (MCF-7), leukemic (K-562), cervical (HeLa), colorectal adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) cell lines. tandfonline.com Compounds 3d and 3e from this series demonstrated notable percentage inhibition against HeLa and HepG2 cells. tandfonline.com

In another study, novel indole (B1671886)/1,2,4-triazole hybrids were evaluated. Among them, compounds 6h, 7h, 7i, and 7j showed the most effective anticancer activity against all tested cancer cell lines. nih.gov Specifically, compound 6h led to complete cell death in ten cancer cell lines, and compound 7h achieved this in thirty-six cell lines. nih.gov Furthermore, new nortopsentin analogues, which incorporate the indole structure, exhibited significant antiproliferative effects against a full panel of approximately 60 human tumor cell lines, with GI₅₀ values ranging from low micromolar to nanomolar levels. nih.gov Derivatives 3d and 3k from this series were particularly effective against non-small cell lung cancer (NCI-H522), ovarian cancer (NCI/ADR-RES), and melanoma (MDA-MB-435) cell lines. nih.gov

Indole-aryl-amide derivatives have also been synthesized and tested for their cytotoxic effects. mdpi.com Compound 4 was active against HT29 (colorectal), HeLa, and MCF7 (breast) cancer cell lines. mdpi.com Compound 5 showed noteworthy selectivity towards HT29 cells, while compound 7 was most active against MCF7 cells. mdpi.com

Table 1: Antiproliferative Activity of 1H-Indole, 3-(3-pyridinyl)- Derivatives in Various Cancer Cell Lines

Derivative Class Cell Line Effect Reference
3-(1H-indol-3-yl)-1,3-diphenylpropan-1-ones HeLa, HepG2 Significant percentage inhibition tandfonline.com
Nortopsentin Analogues NCI-60 Panel Broad antiproliferative activity (micromolar to nanomolar GI₅₀) nih.gov
Nortopsentin Analogues NCI-H522, NCI/ADR-RES, MDA-MB-435 Particularly sensitive nih.gov
Indole/1,2,4-Triazole Hybrids Multiple Complete cell death (Compounds 6h, 7h) nih.gov
Indole-aryl-amides HT29, HeLa, MCF7 Cytotoxic activity (Compound 4) mdpi.com
Indole-aryl-amides HT29 Selective toxicity (Compound 5) mdpi.com
Indole-aryl-amides MCF7 Potent activity (Compound 7) mdpi.com

The mechanisms underlying the antiproliferative effects of indole derivatives often involve the disruption of the cell cycle and the induction of apoptosis (programmed cell death). Studies have shown that certain indole compounds can arrest the cell cycle at specific phases, preventing cancer cells from dividing and proliferating. For instance, some indole derivatives have been found to cause cell cycle arrest in the G2/M phase. nih.govmdpi.com

The induction of apoptosis is a key indicator of a compound's potential as a cancer therapeutic. Research on indole-3-carbinol (B1674136), a related indole compound, demonstrated its ability to induce apoptosis in MCF-7 breast cancer cells. nih.gov This process was found to be independent of the tumor suppressor protein p53 and the pro-apoptotic protein Bax. nih.gov Further investigations into other indole derivatives have shown that they can trigger apoptosis through various mechanisms, including the upregulation of the Bax/Bcl-2 ratio and the activation of caspase-3. mdpi.com Annexin V/propidium iodide (PI) staining is a common method used to detect and quantify apoptotic cells. nih.gov

Table 2: Effects of Indole Derivatives on Cell Cycle and Apoptosis

Compound/Derivative Class Cell Line Effect on Cell Cycle Apoptotic Induction Mechanism Reference
Indole/1,2,4-Triazole Hybrids Cancer cell lines G2/M phase arrest Not specified nih.gov
Indole-3-carbinol MCF-7 Not specified Independent of p53 and Bax nih.gov
Peperomin E (related compound) PC-3 G2/M phase arrest Upregulation of Bax/Bcl-2 ratio, Caspase-3 activation mdpi.com

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The anti-angiogenic potential of indole derivatives has been investigated in cellular models. Indole-3-carbinol (I3C) has been shown to suppress the formation of capillary-like structures in endothelial cells when co-cultured with activated macrophages. nih.gov This effect was associated with a decrease in the secretion of key angiogenic factors, including vascular endothelial growth factor (VEGF), nitric oxide (NO), interleukin-6 (IL-6), and matrix metalloproteinases (MMPs). nih.gov

Another study on a carbothioamide derivative of indole demonstrated significant anti-angiogenic activity in a rat aorta angiogenesis assay. nih.gov This compound also inhibited the proliferation of human umbilical vein endothelial cells (HUVECs), which are crucial for angiogenesis. nih.gov These findings suggest that the anti-angiogenic effects of certain indole derivatives may be linked to their direct antiproliferative action on endothelial cells. nih.gov

Table 3: Anti-angiogenic Properties of Indole Derivatives

Compound/Derivative Model Key Findings Reference
Indole-3-carbinol (I3C) Endothelial cells co-cultured with macrophages Suppressed tube formation; Decreased VEGF, NO, IL-6, MMPs nih.gov
Carbothioamide derivative Rat aorta angiogenesis assay, HUVECs Inhibited blood vessel sprouting; Inhibited HUVEC proliferation nih.gov

In Vivo Animal Model Studies

To further understand the therapeutic potential of 1H-Indole, 3-(3-pyridinyl)- and its analogs, their efficacy has been evaluated in various in vivo animal models. These studies provide valuable insights into the compound's effects in a whole-organism context.

The anti-inflammatory properties of indole derivatives have been demonstrated in rodent models of inflammation. In a carrageenan-induced paw edema model in rats, a model of acute inflammation, the indole derivative 1-((1H-indol-3-yl)methylene)-2-phenylhydrazine (HMPH) was shown to reduce paw inflammation. nih.gov This compound also attenuated neutrophil infiltration in air-pouch and bronchoalveolar lavage models in rats. nih.gov Furthermore, in a rat model of adjuvant-induced arthritis, a chronic inflammatory condition, HMPH decreased both ipsilateral and contralateral paw inflammation, reduced clinical arthritis scores, and prevented body weight loss. nih.gov

Other studies have highlighted the role of indole derivatives in modulating inflammatory pathways. For instance, indole-3-carbinol has been shown to mitigate inflammation in a rat model of cerebral ischemia/reperfusion by reducing levels of pro-inflammatory cytokines and the activity of myeloperoxidase. nih.gov

The effects of indole derivatives on the central nervous system have been explored in various animal models. The indole alkaloid ibogaine (B1199331), for example, is known to interact with multiple neurotransmitter systems, including serotonin (B10506) and opioid receptors. wikipedia.org

In a mouse model of Parkinson's disease, the indole derivative NC009-1 was found to ameliorate motor deficits and non-motor depression. nih.gov This compound also reduced neuroinflammation and oxidative stress in the brains of the treated mice. nih.gov Another study on 3,3-di-pyridyl-methyl-1-phenyl-2-indolinone (DPMPI), a cognition enhancer, showed that it affects nerve terminal currents in mouse skeletal muscles, which may contribute to its pharmacological actions on synaptic transmission. nih.gov

Research into the quinolinic acid pathway, which is implicated in neurodegenerative diseases, has also involved indole derivatives. While direct studies on 1H-Indole, 3-(3-pyridinyl)- and its effect on this pathway are specific, the broader class of indole compounds is known to influence neuroinflammatory and neurotoxic pathways.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the preclinical anticarcinogenic effects or advanced preclinical imaging applications of the chemical compound 1H-Indole, 3-(3-pyridinyl)- .

Extensive searches were conducted using various terminologies, including the compound's formal name and synonyms. The search results did not yield any studies detailing its evaluation in preclinical carcinogenesis models or its use in MicroPET imaging for target engagement and biodistribution in non-human primates.

While the search provided information on related but distinct molecules such as indole-3-carbinol and other indole or pyridine-containing compounds, these findings are not directly applicable to 1H-Indole, 3-(3-pyridinyl)- .

Therefore, the requested article with the specified outline cannot be generated at this time due to the absence of relevant research data for this particular compound.

Future Research Directions and Translational Perspectives

Advanced Computational Design and Screening for Next-Generation Analogues

Computational tools are poised to play an increasingly pivotal role in the design and discovery of next-generation analogues of 1H-Indole, 3-(3-pyridinyl)-. Quantitative structure-activity relationship (QSAR) studies, which have been successfully applied to other indole (B1671886) derivatives, can help elucidate the structural features essential for biological activity. nih.gov For instance, understanding the impact of substitutions on the indole and pyridine (B92270) rings can guide the synthesis of more potent and selective compounds. nih.gov

Virtual screening of large compound libraries against specific biological targets will accelerate the identification of promising new leads. Molecular docking and dynamics simulations can provide insights into the binding modes and interactions of these analogues with their target proteins, facilitating the rational design of molecules with improved pharmacological profiles.

Deepening Mechanistic Understanding of Molecular and Cellular Interactions

A thorough understanding of how 1H-Indole, 3-(3-pyridinyl)- and its derivatives interact with biological systems at the molecular and cellular levels is paramount for their successful translation into clinical use. The indole nucleus is a common feature in many biologically active compounds, and its derivatives have been shown to interact with a wide range of targets, including enzymes and receptors. ontosight.airesearchgate.net

Future research should aim to identify the specific molecular targets of 1H-Indole, 3-(3-pyridinyl)-. This may involve techniques such as affinity chromatography, proteomics, and genetic screening. Elucidating the downstream signaling pathways modulated by these compounds will provide a clearer picture of their mechanism of action. For example, studies on similar indole derivatives have revealed their ability to induce non-apoptotic cell death pathways like methuosis, a promising strategy for cancer therapy. nih.gov

Development of Multi-Targeted Agents for Complex Diseases

The inherent structural features of 1H-Indole, 3-(3-pyridinyl)-, combining two pharmacologically relevant heterocycles, make it an attractive scaffold for the development of multi-targeted agents. Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. mdpi.commdpi.com A single drug that can modulate several targets simultaneously could offer enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

For instance, derivatives of this scaffold could be designed to simultaneously inhibit key kinases involved in cancer progression and modulate neurotransmitter receptors implicated in neurological diseases. The development of such multi-targeted ligands requires a sophisticated understanding of the structure-activity relationships for each target and careful optimization of the molecule to achieve the desired polypharmacological profile.

Identification of Novel Therapeutic Applications Beyond Current Scope

While the primary focus of research on 1H-Indole, 3-(3-pyridinyl)- and related compounds has been in areas like oncology and inflammation, there is significant potential for discovering novel therapeutic applications. nih.govnih.gov The broad biological activity of the indole scaffold suggests that its derivatives may have utility in a variety of other disease areas. mdpi.com

Future screening programs should explore the activity of these compounds against a wider range of targets, including those relevant to infectious diseases, metabolic disorders, and cardiovascular conditions. For example, the indole alkaloid ibogaine (B1199331) has been investigated for its potential in treating substance use disorders. wikipedia.org High-throughput screening campaigns, coupled with phenotypic assays, can help to uncover unexpected biological activities and open up new avenues for therapeutic development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.